molecular formula C23H18ClN3O4S B5996675 1-(4-Chlorobenzoyl)-3-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-YL]thiourea

1-(4-Chlorobenzoyl)-3-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-YL]thiourea

Cat. No.: B5996675
M. Wt: 467.9 g/mol
InChI Key: QTJICJCHOCNCNE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-YL]thiourea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)-3-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-YL]thiourea typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the dimethoxyphenyl group. The final step involves the coupling of the chlorobenzoyl group with the thiourea moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)-3-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-YL]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

1-(4-Chlorobenzoyl)-3-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-YL]thiourea has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-3-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-YL]thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzoyl)-3-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-YL]urea
  • 1-(4-Chlorobenzoyl)-3-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-YL]thiourea derivatives

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-29-19-9-5-14(11-20(19)30-2)22-26-17-12-16(8-10-18(17)31-22)25-23(32)27-21(28)13-3-6-15(24)7-4-13/h3-12H,1-2H3,(H2,25,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJICJCHOCNCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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